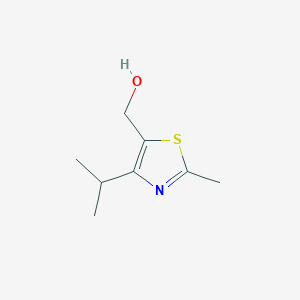
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- is a chemical compound with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol . It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- typically involves the reaction of appropriate thiazole precursors with specific reagents under controlled conditions. One common method involves the alkylation of thiazole derivatives with alkyl halides in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Reduced thiazole derivatives
Substitution: Alkylated thiazole derivatives
Applications De Recherche Scientifique
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to modulation of biological processes . For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Thiazoleethanol, 4-methyl-: Similar structure but with different substituents.
2-Methyl-4-(1-methylethyl)-5-thiazolemethanol: Isomeric compound with similar molecular formula.
Uniqueness
5-Thiazolemethanol, 2-methyl-4-(1-methylethyl)- is unique due to its specific substituents on the thiazole ring, which confer distinct chemical and biological properties. Its combination of a hydroxyl group and isopropyl substituent makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
354587-67-0 |
|---|---|
Formule moléculaire |
C8H13NOS |
Poids moléculaire |
171.26 g/mol |
Nom IUPAC |
(2-methyl-4-propan-2-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H13NOS/c1-5(2)8-7(4-10)11-6(3)9-8/h5,10H,4H2,1-3H3 |
Clé InChI |
MLKILANAJYQCEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















